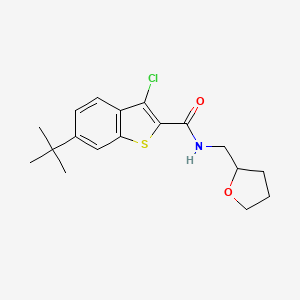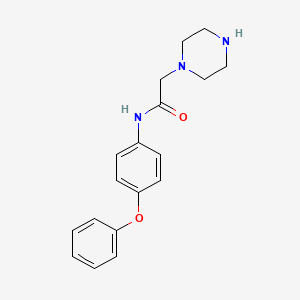![molecular formula C15H19N5OS B15109148 N-cyclopentyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide CAS No. 852865-07-7](/img/structure/B15109148.png)
N-cyclopentyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide is a compound that features a tetrazole ring, which is a nitrogen-rich heterocycle. Tetrazoles are known for their diverse biological applications, particularly in material and medicinal chemistry. The compound’s structure includes a cyclopentyl group, a phenyl group, and a tetrazole ring, making it a unique and versatile molecule .
Méthodes De Préparation
The synthesis of N-cyclopentyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide can be achieved through various synthetic routes. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .
Analyse Des Réactions Chimiques
N-cyclopentyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, often using reagents like sodium hydride or sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Applications De Recherche Scientifique
N-cyclopentyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of N-cyclopentyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the carboxylic acid functional group, allowing it to bind to enzymes and receptors in a similar manner. This interaction can inhibit or activate various biological pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
N-cyclopentyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide can be compared with other tetrazole-containing compounds, such as:
1-phenyl-1H-tetrazole-5-thiol: Similar in structure but lacks the cyclopentyl and propanamide groups.
2-(1H-tetrazol-5-yl)acetic acid: Contains a tetrazole ring but has different substituents.
5-(4-pyridyl)-1H-tetrazole: Features a pyridyl group instead of a phenyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
852865-07-7 |
|---|---|
Formule moléculaire |
C15H19N5OS |
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
N-cyclopentyl-2-(1-phenyltetrazol-5-yl)sulfanylpropanamide |
InChI |
InChI=1S/C15H19N5OS/c1-11(14(21)16-12-7-5-6-8-12)22-15-17-18-19-20(15)13-9-3-2-4-10-13/h2-4,9-12H,5-8H2,1H3,(H,16,21) |
Clé InChI |
DDLUGAIIYHHFED-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)NC1CCCC1)SC2=NN=NN2C3=CC=CC=C3 |
Solubilité |
29.7 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methoxybenzoate](/img/structure/B15109080.png)
![N,7-bis[(4-fluorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15109086.png)
![[1-(4-Chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl][3-(methylethoxy)propyl]amine](/img/structure/B15109091.png)
![(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzoate](/img/structure/B15109094.png)
![2-(4-bromophenoxy)-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15109123.png)
![4-fluoro-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide](/img/structure/B15109131.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(9H-carbazol-9-yl)propan-1-one](/img/structure/B15109135.png)
![Methyl 4-{[(1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B15109138.png)
![2,5-Dimethyl-3-phenyl-6-(prop-2-en-1-yl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B15109147.png)
![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(dipropylamino)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15109154.png)
![N-[(2Z)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2,2-dimethylpropanamide](/img/structure/B15109155.png)
